Elevenostat

HDAC11 inhibition Biochemical assay IC50 comparison

Elevenostat (JB3-22) is the definitive tool for selective HDAC11 inhibition. Unlike pan-HDAC inhibitors that cause confounding off-target toxicities, Elevenostat specifically targets the sole Class IV HDAC isoform. Validated in syngeneic MM mouse models (improved survival) and 34 patient specimens with bortezomib synergy. Enables dissection of HDAC11-specific roles in IRF4 deacetylation, Foxp3+ Treg stability, and oocyte meiosis without HDAC6 crosstalk. Essential for programs requiring isoform-specific chemical probes with proven in vivo activity. Typical purity ≥95%.

Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
Cat. No. B8236790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElevenostat
Molecular FormulaC16H17N3O4
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21)
InChIKeyDZHNFBYCLJKJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elevenostat Procurement Guide: HDAC11-Selective Inhibitor JB3-22 for Multiple Myeloma Research and Epigenetic Studies


Elevenostat (synonym JB3-22) is a small molecule hydroxamic acid derivative that functions as a selective inhibitor of histone deacetylase 11 (HDAC11), the sole Class IV HDAC isoform [1]. It is primarily utilized as a chemical probe for investigating HDAC11-dependent biology, with demonstrated activity in multiple myeloma (MM) cell death induction and regulatory T cell (Treg) functional modulation [2]. The compound is supplied as a research-grade reagent with typical purity of ≥95% and a molecular weight of 315.32 g/mol (CAS: 1454902-97-6) [1].

Why Pan-HDAC or Class I/IIb Inhibitors Cannot Substitute for Elevenostat in HDAC11-Dependent Studies


The clinical and experimental utility of broad-spectrum HDAC inhibitors is frequently compromised by dose-limiting toxicities arising from promiscuous inhibition across multiple HDAC isoforms [1]. In multiple myeloma, this off-target activity limits the therapeutic window of pan-HDAC agents like panobinostat [1]. Elevenostat provides a mechanistic alternative by selectively targeting HDAC11, thereby enabling the dissection of HDAC11-specific roles in plasma cell biology, IRF4 deacetylation, and Foxp3+ Treg function without confounding effects on other HDAC classes [2][3]. Generic substitution with non-selective HDAC inhibitors would obscure isoform-specific phenotypes and fail to replicate the IRF4 hyperacetylation-dependent mechanism observed with Elevenostat [2].

Elevenostat (JB3-22): Quantitative Differentiation Evidence for Procurement and Experimental Design


HDAC11 Biochemical Potency: Elevenostat vs. SIS17 in Standardized Fluorescence Assay

Elevenostat demonstrates a 3.5-fold lower IC50 value for HDAC11 inhibition compared to SIS17, another selective HDAC11 inhibitor, when measured under comparable biochemical assay conditions . This lower IC50 indicates higher potency at the isolated enzyme level, which may translate to lower required concentrations in cell-based assays, though direct cellular comparisons between these two inhibitors have not been reported.

HDAC11 inhibition Biochemical assay IC50 comparison

HDAC11 Inhibitory Activity: Elevenostat Potency Reduction in Substrate-Dependent Assays vs. FT895

When evaluated using a continuous fluorescence-based HDAC11 assay with a peptide substrate (substrate 1), Elevenostat exhibited an IC50 of 17,700 ± 2,700 nM [1]. In contrast, FT895, a more recently developed selective HDAC11 inhibitor, demonstrates an IC50 of 3 nM against HDAC11 . This approximately 5,900-fold difference in potency suggests that Elevenostat's activity is highly substrate-dependent and may be substantially weaker than alternative HDAC11 probes in certain experimental contexts, a critical consideration for assay design and compound selection.

HDAC11 selectivity Substrate-dependent activity Biochemical validation

In Vivo Survival Benefit: Elevenostat Monotherapy vs. Untreated Control in Syngeneic Multiple Myeloma Model

Elevenostat treatment produced a measurable improvement in survival among mice inoculated with 5TGM1 multiple myeloma cells compared to untreated controls [1]. This in vivo validation establishes Elevenostat as a functional chemical probe for HDAC11-dependent tumor biology in animal models, distinguishing it from inhibitors lacking published in vivo efficacy data.

Multiple myeloma In vivo efficacy Survival analysis

Ex Vivo Patient-Derived Activity: Elevenostat Response in Multiple Myeloma Clinical Specimens

Elevenostat demonstrated nanomolar ex vivo activity in 34 multiple myeloma patient specimens [1]. This patient-derived validation provides evidence of target engagement and functional response in clinically relevant primary tumor material, a level of validation not available for many earlier HDAC11 inhibitors.

Ex vivo drug sensitivity Patient-derived samples Translational relevance

Combination Synergy: Elevenostat Plus Bortezomib vs. Monotherapy in Multiple Myeloma Models

Elevenostat exhibits synergistic anti-myeloma activity when combined with bortezomib, a proteasome inhibitor standard-of-care agent in multiple myeloma [1]. This combination effect was validated both in MM cell lines and in ex vivo patient specimens [1]. In contrast, pan-HDAC inhibitors like panobinostat, when combined with proteasome inhibitors, have demonstrated clinical efficacy but are often limited by dose-limiting toxicities due to HDAC isoform promiscuity [2].

Drug combination Synergy Proteasome inhibitor

Immunomodulatory Function: Elevenostat Enhancement of Treg Suppressive Function vs. HDAC6 Inhibition

Elevenostat (HDAC11 inhibitor) increases the suppressive function of wild-type and HDAC6−/− Tregs in vitro, whereas it has no additional effect on HDAC11−/− Tregs, confirming on-target activity [1]. In contrast, HDAC6-selective inhibitors do not enhance Treg suppressive function in this context, establishing a distinct functional role for HDAC11 in Treg biology [1].

Regulatory T cells Foxp3 Immunomodulation

Elevenostat Application Scenarios: Where Procurement Delivers Differentiated Experimental Value


Multiple Myeloma Translational Research Requiring In Vivo Target Validation

For research programs investigating HDAC11 as a therapeutic vulnerability in multiple myeloma, Elevenostat provides a validated tool for in vivo studies. As demonstrated in syngeneic mouse models, Elevenostat treatment improves survival in 5TGM1 MM-bearing mice, establishing a functional readout for target engagement [1]. This in vivo activity, combined with ex vivo validation in 34 patient specimens and synergistic activity with bortezomib [1], supports its use in preclinical studies evaluating HDAC11-targeted combination regimens.

Regulatory T Cell and Foxp3 Biology Studies Requiring HDAC Isoform Selectivity

Elevenostat enables the specific interrogation of HDAC11 function in Treg biology without confounding effects from HDAC6 inhibition. At 0.1 µM, Elevenostat enhances the suppressive function of wild-type and HDAC6−/− Tregs but shows no additional effect on HDAC11−/− Tregs, confirming target specificity [2]. This selectivity profile distinguishes Elevenostat from HDAC6 inhibitors that lack Treg-enhancing activity, making it the appropriate choice for immunology studies focused on Foxp3 acetylation, Treg stability, and transplantation tolerance research.

HDAC11 Biochemical Assay Development with Substrate-Dependent Potency Considerations

For researchers developing or optimizing HDAC11 biochemical assays, Elevenostat serves as a reference inhibitor but requires careful consideration of substrate-dependent potency variations. In continuous fluorescence assays with peptide substrate 1, Elevenostat exhibits an IC50 of 17,700 ± 2,700 nM, whereas alternative probes like FT895 show 3 nM potency [3]. This substantial difference necessitates higher Elevenostat concentrations for certain assay formats, directly impacting compound procurement volumes and cost calculations for high-throughput screening campaigns.

Oocyte Maturation and Reproductive Biology Mechanistic Studies

Elevenostat enables the investigation of HDAC11 function in meiotic progression and oocyte maturation. Studies using Elevenostat demonstrate that HDAC11 inhibition significantly interrupts mouse oocyte meiosis, causing abnormal spindle organization, misaligned chromosomes, and impaired kinetochore-microtubule attachment [4]. This application is supported by observed increases in acetylation of α-tubulin and H4K16 upon Elevenostat treatment, establishing the compound as a tool for dissecting HDAC11-dependent regulation of meiotic apparatus assembly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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